Improved Synthetic Yield from 5-Carboxyphthalide: Direct Process Comparison
The conversion of 5-carboxyphthalide to 5-cyanophthalide has been optimized to achieve yields of 80-88%, representing an approximately 18% improvement over earlier patent processes [1]. Specifically, a patented process using hydroxylamine instead of ammonia yielded 80%, which is 18% higher than the yields reported in EP 1140886 [2]. Another method employing a dehydrating agent and sulfonamide achieved an 88% yield (52 g isolated product) [3]. This directly translates to reduced raw material cost and waste generation for procurement of 5-cyanophthalide produced via improved routes.
| Evidence Dimension | Synthetic Yield (5-carboxyphthalide → 5-cyanophthalide) |
|---|---|
| Target Compound Data | 80% (hydroxylamine method); 88% (sulfonamide method) |
| Comparator Or Baseline | Prior art process (EP 1140886) |
| Quantified Difference | Approximately 18% absolute yield increase (from baseline ~62% to 80%) |
| Conditions | Reaction of 5-carboxyphthalide with dehydrating agent (thionyl chloride) and sulfonamide or hydroxylamine in toluene |
Why This Matters
Higher yield translates to lower cost per kilogram and reduced environmental footprint, directly impacting procurement economics and sustainability metrics.
- [1] US 2002/0028956 A1. (2002). Method for the preparation of 5-cyanophthalide. View Source
- [2] EP 1717232 A1. (2006). Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. View Source
- [3] US 6,441,201 B1. (2002). Method for the preparation of 5-cyanophthalide. View Source
